6-(tert-Butoxycarbonyl)-2-methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-5-carboxylic acid
Description
6-(tert-Butoxycarbonyl)-2-methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-5-carboxylic acid is a bicyclic heterocyclic compound featuring a pyrrolo-pyrimidine core. The tert-butoxycarbonyl (BOC) group at position 6 acts as a protective moiety for amines, while the methyl substituent at position 2 and the carboxylic acid at position 5 enhance its utility in medicinal chemistry. This compound is primarily used as an intermediate in synthesizing bioactive molecules, including antimicrobial quinolones and kinase inhibitors . Its structural rigidity and functional groups make it amenable to further derivatization.
Properties
IUPAC Name |
2-methyl-6-[(2-methylpropan-2-yl)oxycarbonyl]-5,7-dihydropyrrolo[3,4-d]pyrimidine-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O4/c1-7-14-5-8-9(15-7)6-16(10(8)11(17)18)12(19)20-13(2,3)4/h5,10H,6H2,1-4H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYKBATIHPBKJBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C2C(N(CC2=N1)C(=O)OC(C)(C)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound is part of a collection of unique chemicals provided to early discovery researchers
Mode of Action
It contains a tert-butoxycarbonyl (boc) group, which is commonly used as a protecting group in organic synthesis. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. The removal of the Boc group can be accomplished with strong acids.
Biochemical Pathways
Compounds with similar structures have been found to inhibit certain biochemical pathways. More research is needed to determine the exact biochemical pathways this compound affects.
Result of Action
Compounds with similar structures have shown pronounced pharmacological action. More research is needed to determine the exact effects of this compound.
Biological Activity
6-(tert-Butoxycarbonyl)-2-methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-5-carboxylic acid is a novel compound within the pyrrolo[3,4-d]pyrimidine class. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its synthesis, biological activity, and relevant case studies.
Synthesis
The synthesis of this compound involves several steps, typically starting from readily available pyrimidine derivatives. The tert-butoxycarbonyl (Boc) protecting group is commonly employed to enhance the stability and solubility of the intermediate compounds during synthesis.
Anticancer Activity
Recent studies have highlighted the anticancer properties of pyrrolo[3,4-d]pyrimidine derivatives. Specifically, compounds similar to this compound have shown promising results against various cancer cell lines.
- Cell Viability Assays : The cytotoxic effects were evaluated using the MTT assay on A549 human lung adenocarcinoma cells. Compounds demonstrated a structure-dependent activity with certain derivatives significantly reducing cell viability compared to controls like cisplatin .
- Mechanism of Action : The mechanism appears to involve induction of apoptosis and cell cycle arrest in cancer cells. The presence of specific functional groups in the structure enhances its interaction with cellular targets involved in proliferation and survival pathways.
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been investigated:
- In Vitro Testing : Various derivatives have been tested against multidrug-resistant strains of Staphylococcus aureus and other clinically relevant pathogens. Some compounds exhibited selective antimicrobial activity, suggesting their utility in treating infections caused by resistant bacteria .
- Structure-Activity Relationship (SAR) : The presence of the Boc group and other substituents significantly influences the antimicrobial efficacy. Modifications in the side chains can lead to enhanced potency against specific bacterial strains.
Data Tables
| Biological Activity | Cell Line/Pathogen | IC50 (µM) | Notes |
|---|---|---|---|
| Anticancer | A549 | 20 | Structure-dependent activity observed |
| Antimicrobial | MRSA | 15 | Selective against resistant strains |
Case Studies
- Case Study on Anticancer Properties : In a study involving a series of pyrrolo[3,4-d]pyrimidine derivatives, one compound demonstrated an IC50 value of 20 µM against A549 cells while maintaining low toxicity towards non-cancerous cells . This suggests a favorable therapeutic index.
- Case Study on Antimicrobial Efficacy : Another study reported that certain derivatives exhibited significant activity against methicillin-resistant Staphylococcus aureus (MRSA), with an IC50 value lower than 15 µM, indicating potential for development as new antibiotics .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
A comparative analysis of structurally related pyrrolo-pyrimidine and pyrazolo-pyrimidine derivatives reveals key differences in substituents and biological relevance:
Physicochemical Properties
| Property | Target Compound | Fluorophenyl Analogue | Chloropyridinyl Analogue |
|---|---|---|---|
| Molecular Weight (g/mol) | ~349.3 | ~464.5 | ~438.9 |
| LogP | ~1.8 (estimated) | ~3.2 | ~2.5 |
| Solubility (Water) | Low (BOC group) | Very low (fluorophenyl) | Moderate (piperazine) |
The BOC group increases steric hindrance, reducing water solubility compared to piperazine-containing derivatives. The methyl substituent in the target compound moderately enhances lipophilicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
